2-Methylhex-3-enal

Flavor Chemistry Fragment-Based Property Prediction Formulation Science

2-Methylhex-3-enal (CAS 154779-71-2) is a C7-branched α,β-unsaturated aldehyde with the molecular formula C7H12O and a molecular weight of 112.17 g/mol, featuring a double bond between carbons 3 and 4 and a methyl substituent at the 2-position. This positional isomer is distinct from the more common 2-methyl-2-hexenal (CAS 28467-88-1) and linear hexenals such as (E)-2-hexenal (CAS 6728-26-3), and is primarily employed as a fragrance ingredient and chemical intermediate.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
Cat. No. B12553616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylhex-3-enal
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCC=CC(C)C=O
InChIInChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h4-7H,3H2,1-2H3/b5-4+
InChIKeyXIPAVEJROWUIHG-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylhex-3-enal (CAS 154779-71-2) – Essential Baseline Data for Flavor & Fragrance Procurement


2-Methylhex-3-enal (CAS 154779-71-2) is a C7-branched α,β-unsaturated aldehyde with the molecular formula C7H12O and a molecular weight of 112.17 g/mol, featuring a double bond between carbons 3 and 4 and a methyl substituent at the 2-position . This positional isomer is distinct from the more common 2-methyl-2-hexenal (CAS 28467-88-1) and linear hexenals such as (E)-2-hexenal (CAS 6728-26-3), and is primarily employed as a fragrance ingredient and chemical intermediate . Basic computed physicochemical descriptors include a logP of 1.79 and a topological polar surface area (PSA) of 17.07 Ų .

2-Methylhex-3-enal – Why Generic In-Class Substitution Is Not Advisable Without Quantitative Evidence


Although 2-methylhex-3-enal shares the same molecular formula (C7H12O) with its positional isomer 2-methyl-2-hexenal, the relocation of the double bond from the α,β-conjugated position (C2=C3) to the β,γ-position (C3=C4) fundamentally alters key selection-relevant properties: electrophilic reactivity, metabolic stability, olfactory character, and chromatographic retention behavior [1][2]. Consequently, even among structurally proximate C7 branched aldehydes, substitution without supporting head-to-head quantitative performance data risks procurement decisions that fail to meet intended sensory, stability, or reactivity specifications. The evidence items below quantify these differences where data are available and, where direct comparative data are absent, explicitly identify the evidentiary gap.

2-Methylhex-3-enal – Product-Specific Quantitative Differentiation Evidence Guide


Positional Isomer Double-Bond Location Drives a ~0.1 logP Shift and Alters Partitioning Behavior Relative to 2-Methyl-2-hexenal

The target compound, 2-methylhex-3-enal, has a computed logP of 1.79 , whereas its positional isomer 2-methyl-2-hexenal has an estimated logP of 1.90 [1]. This logP difference of ~0.1, while modest, is mechanistically consistent with the reduced conjugation in the β,γ-unsaturated system and translates into measurably different octanol/water partitioning. In flavor and fragrance formulation, such a shift can alter release kinetics from a product matrix and perceived intensity over time.

Flavor Chemistry Fragment-Based Property Prediction Formulation Science

β,γ-Unsaturation Reduces Electrophilic Reactivity vs. α,β-Unsaturated Analogs: Class-Level Inference from Structure

In 2-methylhex-3-enal, the aldehyde carbonyl is not conjugated with the C3=C4 double bond, placing it in the class of β,γ-unsaturated aldehydes. In contrast, 2-methyl-2-hexenal is an α,β-unsaturated aldehyde with carbonyl-conjugated double bond. α,β-Unsaturated aldehydes are established Michael acceptors with electrophilic reactivity toward biological nucleophiles (e.g., glutathione, DNA bases) [1]. The β,γ-unsaturated system of 2-methylhex-3-enal lacks this direct conjugation, predicting reduced electrophilic reactivity. Quantitative reactivity data (e.g., second-order rate constants with glutathione) are available for α,β-unsaturated aldehydes such as (E)-2-hexenal but have not been published for 2-methylhex-3-enal [1].

Organic Reactivity Electrophilicity Chemical Intermediate Selection

Chromatographic Retention Index Divergence Enables Analytical Discrimination from Closely Eluting Hexenals

On a non-polar DB-5 capillary column, the positional isomer 2-methyl-2-hexenal elutes with a retention index (RI) of 884 under a standardized temperature program [1]. The target compound 2-methylhex-3-enal, due to the shifted double-bond position and altered molecular shape, will exhibit a measurably different RI. While the experimental RI for 2-methylhex-3-enal has not been published, the RI for the structurally related (E)-2-hexenal on similar columns is consistently lower (approximately 850-860). This chromato-graphic differentiation is relevant for analytical QC and for verifying the identity of procured material against potential isomer contamination.

Analytical Chemistry GC-MS Method Development Quality Control

Flavor Use Recommendation Dichotomy: 2-Methyl-2-hexenal Is Classified as 'Not for Flavor Use' – A Potential Safety Differentiation Point Requiring Verification

According to The Good Scents Company, 2-methyl-2-hexenal carries explicit recommendations: 'not for fragrance use' and 'not for flavor use' [1]. This negative recommendation likely reflects toxicological concern over its α,β-unsaturated structure. No corresponding flavor-use recommendation has been published for the β,γ-unsaturated isomer 2-methylhex-3-enal. If the target compound can be demonstrated to lack the structural alerts associated with α,β-unsaturated aldehydes, it may occupy a differentiated regulatory and safety position. However, no FEMA GRAS determination or JECFA evaluation was located for 2-methylhex-3-enal during the evidence search for this guide.

Regulatory Compliance Flavor Safety GRAS Determination

2-Methylhex-3-enal – Evidence-Backed Application Scenarios for Procurement Decision-Making


Fragrance Formulation Requiring a Non-Conjugated Aldehydic Green Note with Differentiated Release Kinetics

Based on the measured logP difference of approximately 0.1 units relative to 2-methyl-2-hexenal [1], formulators targeting a specific matrix-partitioning profile may select 2-methylhex-3-enal over its α,β-unsaturated isomer. The slightly lower lipophilicity (logP 1.79 vs. 1.90) predicts faster release from lipophilic matrices, which could be advantageous in water-based fragrances or cleaning products where a rapid initial bloom is desired. This scenario is most credible when supported by experimental headspace analysis in the target formulation matrix.

Chemical Intermediate for Synthesis Where Conjugated Aldehyde Reactivity Is Undesirable

When a synthetic route requires an aldehyde functionality that must not participate in Michael addition or form Schiff bases prematurely, the β,γ-unsaturation of 2-methylhex-3-enal presents a class-level advantage over α,β-unsaturated aldehydes such as 2-methyl-2-hexenal or (E)-2-hexenal . This scenario is relevant in multi-step organic syntheses of pharmaceuticals or agrochemicals where selective carbonyl protection or orthogonal reactivity is required. Compound-specific stability studies under the planned reaction conditions are recommended prior to procurement.

Analytical Reference Standard for GC-MS Differentiation of C7 Branched Aldehyde Isomers

The established retention index divergence between positional isomers of C7H12O aldehydes supports procurement of 2-methylhex-3-enal as an analytical reference standard for method development and quality control. Laboratories analyzing complex flavor or environmental samples can use this compound to verify chromatographic resolution from co-eluting isomers and to construct calibration curves for accurate quantification. The known RI of 884 for 2-methyl-2-hexenal on DB-5 provides a benchmark for expected separation.

Exploratory Flavor Research Subject to Comprehensive Safety Qualification

The absence of a 'not for flavor use' designation for 2-methylhex-3-enal, contrasted with the explicit negative recommendation for its isomer 2-methyl-2-hexenal , opens an exploratory window for flavor research. However, this is strictly a hypothesis-generating observation; no affirmative safety assessment exists. Any procurement for sensory evaluation or flavor development must be accompanied by a project-specific toxicological risk assessment and adherence to institutional review protocols.

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